1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

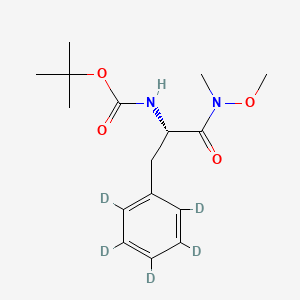

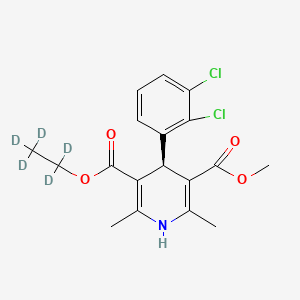

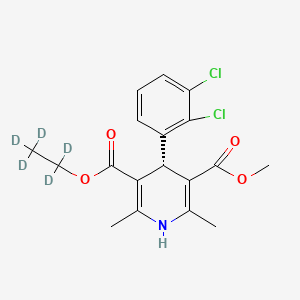

1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone, also known as 4-benzyloxy-5-methyl-2-pyridone, is an organic compound with a variety of applications in scientific research. It is a small, colorless solid with a molecular weight of 201.26 g/mol and a melting point of about 90°C. It has a high boiling point of about 490°C and is soluble in most organic solvents. Its structure consists of a benzyloxy group attached to a pyridone ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Agent Synthesis

The structural similarity of 1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone to benzimidazole derivatives makes it a potential precursor in the synthesis of anticancer agents. Benzimidazoles have been extensively studied for their therapeutic applications, including anticancer properties . The presence of substituent groups like the benzyloxyphenyl group can significantly influence the bioactivity against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) .

Antifungal Drug Development

This compound can also serve as a key intermediate in the development of antifungal drugs. The benzyloxyphenyl moiety, when incorporated into 1,3,4-oxadiazole derivatives, has shown promising antifungal activity against various human pathogenic fungal strains . Molecular docking studies have indicated that these derivatives can bind effectively at the active sites of target enzymes in fungal pathogens .

Molecular Docking Studies

The benzyloxyphenyl group in 1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone can be utilized in molecular docking studies to predict the binding efficiency and interaction with biological targets. This is crucial for the rational design of drugs with enhanced efficacy and reduced side effects .

Synthesis of Benzimidazole Derivatives

As a precursor, this compound can be used to synthesize various benzimidazole derivatives. These derivatives are known for a wide range of therapeutic applications, including antibacterial, antiviral, and analgesic effects, in addition to their anticancer potential .

Structure-Activity Relationship (SAR) Studies

The compound’s structure allows for modifications that can be used in SAR studies to understand the impact of different substituents on biological activity. This is particularly important in the optimization of pharmacological properties for drug development .

Bioactivity Enhancement

The electron-donating properties of the benzyloxyphenyl group can be exploited to enhance the bioactivity of pharmaceutical compounds. This enhancement is particularly relevant in the context of anticancer and antifungal activities, where the efficacy of the drug is paramount .

Zukünftige Richtungen

While specific future directions for “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone” are not directly available, research on related compounds continues to be a focus for many laboratories. For instance, a study reported the design and synthesis of some novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors . This suggests that there is ongoing interest in the development and study of complex organic molecules for various applications.

Eigenschaften

IUPAC Name |

5-methyl-1-(4-phenylmethoxyphenyl)pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-15-7-12-19(21)20(13-15)17-8-10-18(11-9-17)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZOFIUTSSIOBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652469 |

Source

|

| Record name | 1-[4-(Benzyloxy)phenyl]-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone | |

CAS RN |

1076199-02-4 |

Source

|

| Record name | 1-[4-(Benzyloxy)phenyl]-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)